molecular formula C9H12O2 B1397785 2-(tert-Butyl)-4H-pyran-4-one CAS No. 74628-14-1

2-(tert-Butyl)-4H-pyran-4-one

Cat. No. B1397785
CAS RN: 74628-14-1
M. Wt: 152.19 g/mol
InChI Key: HPQDXFURVAGLJK-UHFFFAOYSA-N
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Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which is a carbon atom bonded to three other carbon atoms . They are known for their steric bulk, which can influence their chemical behavior .


Synthesis Analysis

The synthesis of tert-butyl compounds often involves the reaction of an appropriate precursor with isobutene or a related compound . For example, 2-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .


Molecular Structure Analysis

The molecular structure of a tert-butyl compound can be determined using various analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. For example, tert-butyl alcohol can undergo dehydration to form isobutylene .


Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties due to the steric bulk of the tert-butyl group. For example, 2-tert-butylphenol is a colorless oil that dissolves in basic water .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-(tert-Butyl)-4H-pyran-4-one is involved in various synthesis processes and shows significant chemical reactivity. It has been used in the efficient one-pot synthesis of 2-amino-4H-pyrans, which are important due to their biological activities, including anti-cancer, antihypertensive, and coronary dilating properties, and as intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006). Additionally, it has been used in the preparation of lactonized side chains for statin synthesis (Časar & Košmrlj, 2009).

Optical and Thermal Properties

2-(tert-Butyl)-4H-pyran-4-one derivatives demonstrate notable optical and thermal properties. For instance, glassy luminescent derivatives of this compound have been synthesized and explored for their potential in organic light-emitting diodes and lasers due to their good thermal stability and suitable optical properties (Zarins et al., 2012).

Material Science Applications

In material science, derivatives of 2-(tert-Butyl)-4H-pyran-4-one have been synthesized for use in organic electronics and photonics. These derivatives form amorphous films with good optical quality and are thermally stable, making them suitable for applications in light-emitting and light-amplification technologies (Zarins et al., 2015).

Fluorescent Dyes and OLED Applications

Compounds based on 2-(tert-Butyl)-4H-pyran-4-one have been developed as fluorescent dyes with improved electrostability, used in the fabrication of organic light-emitting diodes (OLEDs). These dyes show potential due to their high luminance efficiency and narrow bandwidth emission (Chang & Chow, 2011).

Safety And Hazards

The safety and hazards of a tert-butyl compound would depend on its specific structure. For example, tert-butylbenzene is classified as a flammable liquid and can cause skin irritation .

Future Directions

The future directions for research on tert-butyl compounds could involve exploring their potential applications in various fields, such as organic chemistry, medicinal chemistry, biochemistry, and materials science .

properties

IUPAC Name

2-tert-butylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQDXFURVAGLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731461
Record name 2-tert-Butyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-4H-pyran-4-one

CAS RN

74628-14-1
Record name 2-tert-Butyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-hydroxy-1-methoxy-6,6-dimethyl-hepta-1,4-dien-3-one (Step 1.7) (6.8 g, 36.9 mmol) and TFA (5.65 mL, 74 mmol, 2 eq) in benzene (250 mL) is stirred for 14 h at rt and concentrated. Purification of the residue by silica gel column chromatography (Hex/EtOAc, 1:0→75:25) provides 5.74 g of the title compound as a yellow oil: ESI-MS: 153.1 [M+H]+; tR=3.21 min (System 1); TLC: Rf=0.22 (Hex/EtOAc, 1:1).
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.65 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)-4H-pyran-4-one
Reactant of Route 2
2-(tert-Butyl)-4H-pyran-4-one
Reactant of Route 3
2-(tert-Butyl)-4H-pyran-4-one
Reactant of Route 4
2-(tert-Butyl)-4H-pyran-4-one
Reactant of Route 5
2-(tert-Butyl)-4H-pyran-4-one
Reactant of Route 6
2-(tert-Butyl)-4H-pyran-4-one

Citations

For This Compound
1
Citations
CT Yeung, WTK Chan, WS Lo… - Beilstein journal of …, 2019 - beilstein-journals.org
… With 1, the yield and enantioselectivity of the catalytic product (2,3-dihydro-2-tert-butyl-4H-pyran-4-one) were 50% and 12% ee (Table 1, entry 8). The reactivity and enantioselectivity …
Number of citations: 4 www.beilstein-journals.org

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